Product packaging for 2-Bromo-3,5-dichloropyridine(Cat. No.:CAS No. 14482-51-0)

2-Bromo-3,5-dichloropyridine

Cat. No.: B080469
CAS No.: 14482-51-0
M. Wt: 226.88 g/mol
InChI Key: QCKPJWDIDCGQRB-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloropyridine is a useful research compound. Its molecular formula is C5H2BrCl2N and its molecular weight is 226.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrCl2N B080469 2-Bromo-3,5-dichloropyridine CAS No. 14482-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKPJWDIDCGQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355733
Record name 2-Bromo-3,5-dichloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14482-51-0
Record name 2-Bromo-3,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-dichloropyridine
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Chemical Reactivity and Mechanistic Studies of 2 Bromo 3,5 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) nucleus is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at positions ortho (C2, C6) and para (C4) to the nitrogen. In 2-Bromo-3,5-dichloropyridine, the C2 position, bearing the bromine atom, is an activated site for SNAr reactions.

Regioselectivity in SNAr Reactions

Regioselectivity in the SNAr reactions of polyhalogenated pyridines is a critical aspect that determines the synthetic utility of these substrates. The outcome of the substitution is governed by a combination of factors, including the nature of the solvent and the electronic and steric properties of the substituents on the pyridine ring.

The choice of solvent can profoundly influence the regioselectivity of SNAr reactions. This is particularly evident in systems where multiple reactive sites are present. Studies on analogous compounds, such as 3-substituted 2,6-dichloropyridines, have demonstrated a strong correlation between solvent properties and the position of nucleophilic attack. researchgate.net

The ability of a solvent to act as a hydrogen-bond acceptor, quantified by the Kamlet–Taft solvatochromic parameter (β), plays a significant role. researchgate.net For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch in solvent from dichloromethane (B109758) (DCM), a poor hydrogen-bond acceptor (β = 0.10), to dimethyl sulfoxide (B87167) (DMSO), a strong hydrogen-bond acceptor (β = 0.76), can invert the regioselectivity. researchgate.net In DCM, the reaction favors substitution at the 2-position, while in DMSO, the 6-position becomes the major site of attack. researchgate.net This effect is attributed to the differential stabilization of the transition states leading to the different regioisomers. Solvents with high β values can stabilize the transition state by accepting a hydrogen bond, thereby altering the activation energy for the reaction at different sites. Aprotic solvents are generally favored for SNAr reactions, and the choice between polar aprotic solvents like DMSO or DMF and non-polar aprotic solvents can significantly impact reaction rates and selectivity. nih.govrsc.orgrsc.org

Table 1: Effect of Solvent on Regioselectivity in the SNAr of a Substituted Dichloropyridine Data based on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, illustrating the principle of solvent influence. researchgate.net

SolventKamlet-Taft β ParameterRegioselectivity (2-isomer : 6-isomer)
Dichloromethane (DCM)0.1016 : 1
Acetonitrile0.313.2 : 1
Tetrahydrofuran (THF)0.481.9 : 1
Dimethylformamide (DMF)0.691 : 1.4
Dimethyl Sulfoxide (DMSO)0.761 : 2

The regiochemical outcome of SNAr reactions is also heavily dependent on the steric and electronic nature of the substituents on the pyridine ring.

Electronic Effects: In this compound, the positions susceptible to nucleophilic attack are C2, C3, and C5. The pyridine nitrogen withdraws electron density, activating the ortho (C2) and para (C4, unoccupied) positions. The halogens themselves are electron-withdrawing through induction, further increasing the electrophilicity of the carbon atoms to which they are attached. In analogous systems like 3,5-dichloropyrazines, it has been shown that an electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group (EDG) promotes substitution at the 3-position. researchgate.net In this compound, all substituents are halogens (EWGs), making the C2 position, which is ortho to the ring nitrogen, the most activated site for nucleophilic attack.

Steric Effects: Steric hindrance can play a decisive role in directing a nucleophile to the less hindered of two electronically similar sites. rsc.org For example, in studies of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct incoming nucleophiles towards the more accessible 6-position. researchgate.net This is attributed to the increased steric repulsion in the transition state for the attack at the more crowded 2-position. nih.govnih.govdntb.gov.ua In the case of this compound, the chlorine atom at the 3-position exerts a steric influence on the adjacent C2 position, which could potentially modulate its reactivity compared to an unsubstituted C2 position, especially with bulky nucleophiles.

Mechanistic Aspects of Pyridine SNAr

The SNAr reaction on pyridine and its derivatives proceeds via a two-step addition-elimination mechanism. youtube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring (typically C2 or C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.compearson.com This step involves the breaking of the aromatic π-system and is generally the rate-determining step of the reaction. stackexchange.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the ring. Crucially, when the attack occurs at the C2 or C4 position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom. stackexchange.comquora.com This provides significant stabilization to the intermediate, which is not possible if the attack occurs at the C3 or C5 position. quora.comyoutube.com This stabilization is the fundamental reason for the preferential reactivity at the ortho and para positions.

Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group (in this case, a bromide or chloride ion). youtube.com The relative ability of the halogens to act as leaving groups in SNAr reactions where the first step is rate-determining often follows the order F > Cl ≈ Br > I, which is counterintuitive to their bond strengths. nih.gov This is because the highly electronegative fluorine atom strongly activates the carbon for nucleophilic attack.

Cross-Coupling Reactions

The halogen atoms on this compound serve as excellent handles for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in oxidative addition) can potentially allow for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for cross-coupling reactions due to their efficiency and functional group tolerance. science.gov Common reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination can be successfully applied to substrates like this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. youtube.com It is a powerful method for forming C-C bonds. The C-Br bond at the C2 position of this compound is expected to be more reactive than the C-Cl bonds, allowing for selective coupling with various aryl- or vinylboronic acids. nih.govmdpi.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl substituents onto the pyridine ring, typically at the more reactive C2 position. nih.govsioc-journal.cnmdpi.com

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Studies on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that selective alkynylation is possible, demonstrating the feasibility of such transformations on polyhalogenated pyridines. rsc.org The higher reactivity of the C-Br bond would again favor initial coupling at the C2 position of this compound. semanticscholar.org

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling an amine with an organic halide. wikipedia.org The reaction can be applied to 2-bromopyridines to introduce a wide range of primary and secondary amines. chemspider.comnih.govresearchgate.net Regioselective amination has been demonstrated on dichloropyridines, suggesting that selective functionalization of this compound is achievable. researchgate.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines This table presents examples from related halopyridine systems to illustrate the typical conditions and outcomes for various cross-coupling reactions.

ReactionHalopyridine SubstrateCoupling PartnerCatalyst / Ligand / BaseSolventProductYield (%)Ref
Suzuki-Miyaura2-BromothiophenePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄n-Butanol/H₂O2-Phenylthiophene~95% nih.gov
Sonogashira2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF2-Amino-3-(phenylethynyl)pyridine96% semanticscholar.org
Buchwald-Hartwig2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃, (±)-BINAP, NaOBuᵗTolueneN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% chemspider.com
Heck1-Bromo-4-phenoxybenzeneStyrene[(P(NC₅H₁₀)₃)₂PdCl₂], K₂CO₃, TBABNMP4-Phenoxystilbene98% nih.gov
Suzuki Coupling Reactions

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organic halide, is a widely used method for the synthesis of biaryl and heteroaryl compounds. While specific studies on the Suzuki coupling of this compound are not extensively documented in readily available literature, valuable insights can be drawn from analogous reactions with structurally similar compounds, such as 2,3,5-trichloropyridine (B95902).

In a study on the ligand-free Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids, it was demonstrated that the reaction proceeds with high regioselectivity at the 2-position, yielding 3,5-dichloro-2-arylpyridines in good to excellent yields. wikipedia.orgnih.gov This selectivity is attributed to the higher reactivity of the C-Cl bond at the 2-position of the pyridine ring towards oxidative addition to the palladium catalyst. Given that the C-Br bond is even more reactive than a C-Cl bond in this context, it is highly probable that the Suzuki coupling of this compound with arylboronic acids would also occur selectively at the 2-position.

A representative set of conditions for such a transformation, based on the reaction with 2,3,5-trichloropyridine, is presented in the table below.

Interactive Data Table: Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids wikipedia.org
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine95
24-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine96
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine98
44-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine92
54-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine93
63-Nitrophenylboronic acid3,5-Dichloro-2-(3-nitrophenyl)pyridine85
72-Thiopheneboronic acid3,5-Dichloro-2-(2-thienyl)pyridine88

Reaction Conditions: 2,3,5-Trichloropyridine (1 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), H₂O/DMF (3.5:3 mL), 60 °C, 12 h.

Heck Coupling Reactions

The reactivity in Heck couplings is influenced by factors such as the nature of the palladium catalyst and ligands, the base employed, and the reaction conditions. For electron-deficient heteroaryl halides, the reaction often proceeds efficiently.

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org Similar to other palladium-catalyzed cross-coupling reactions, the Stille coupling of this compound would be anticipated to proceed selectively at the C-Br bond. The organotin reagent would displace the bromine atom to form a new carbon-carbon bond. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Negishi Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org This reaction is particularly useful for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The reaction of this compound with an organozinc reagent in the presence of a suitable palladium or nickel catalyst is expected to yield the corresponding 2-substituted-3,5-dichloropyridine. Organozinc reagents are known for their high reactivity, which often allows for milder reaction conditions compared to other organometallic reagents. wikipedia.org

Oxidative Addition Kinetics and Reactivity Models

The oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step in the catalytic cycle of cross-coupling reactions and is often rate-determining. The kinetics of this step are influenced by the nature of the halide, the electronic properties of the pyridine ring, and the steric environment around the carbon-halogen bond.

A reactivity model for the oxidative addition of a wide range of (hetero)aryl halides to palladium has been developed. rsc.org This model allows for the quantitative prediction of relative reaction rates. For dihalopyridines, the site of oxidative addition is generally favored at the position that is more electronically activated towards nucleophilic attack and has a weaker carbon-halogen bond. nih.gov In this compound, the C-Br bond at the 2-position is significantly more reactive towards oxidative addition than the C-Cl bonds at the 3- and 5-positions. This is due to the lower bond dissociation energy of the C-Br bond and the electronic activation of the 2-position by the nitrogen atom.

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the classical palladium-catalyzed reactions, other metal-catalyzed cross-coupling methodologies can also be applied to this compound.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. wikipedia.org The reaction of this compound with a terminal alkyne would be expected to yield a 2-alkynyl-3,5-dichloropyridine. The reaction is generally tolerant of a variety of functional groups and proceeds under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgresearchgate.net The reaction of this compound with a primary or secondary amine would lead to the corresponding 2-amino-3,5-dichloropyridine (B145740) derivative. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

Ullmann Coupling: The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. While the classic Ullmann condensation requires harsh reaction conditions, modern modifications have made it a more versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Lithiation and Organometallic Chemistry

The presence of halogen atoms on the pyridine ring also allows for the generation of organometallic reagents through metal-halogen exchange or direct deprotonation (lithiation). The regioselectivity of these reactions can be complex and is often influenced by the choice of the organolithium reagent, the solvent, and the temperature.

For dihalopyridines, lithiation can be a challenging process, as it can be complicated by side reactions such as "halogen dance" rearrangements, where the lithium atom migrates to a different position on the ring. nih.govnih.gov In the case of this compound, treatment with a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium could potentially lead to either bromine-lithium exchange at the 2-position or deprotonation at the 4-position, which is the most acidic proton on the ring. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

The formation of a Grignard reagent by reacting this compound with magnesium is another possibility for generating an organometallic intermediate that can be used in subsequent reactions.

Deprotonative Lithiation of Halogenated Pyridines

Deprotonative lithiation of halogenated pyridines is a powerful method for introducing substituents at specific positions. The acidity of the ring protons is significantly influenced by the inductive effects of the halogen atoms and the pyridine nitrogen. In the case of this compound, the most acidic proton is typically located at the C-4 position, flanked by the two chlorine atoms. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common for such transformations.

Studies on related dihalopyridines, such as 2-chloro-3-bromopyridine, have shown that deprotolithiation with LDA can occur selectively. For instance, trapping of the lithiated intermediate at low temperatures can lead to the formation of the C-4 functionalized product. nih.gov The reaction temperature plays a crucial role in controlling the outcome, with lower temperatures generally favoring the kinetically controlled deprotonation product before other reactions, such as the halogen dance, can occur. nih.gov

Starting MaterialBaseTemperature (°C)ElectrophileProductYield (%)Reference
2-Chloro-3-bromopyridineLDA-603,4,5-(OMe)₃C₆H₂CHO4-(Hydroxy(3,4,5-trimethoxyphenyl)methyl)-2-chloro-3-bromopyridine95 nih.gov
2-Chloro-3-bromopyridineLDA-60D₂O2-Chloro-3-bromo-4-deuteriopyridine91 nih.gov

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is another key strategy for the functionalization of this compound. This reaction typically involves the use of alkyllithium reagents, such as n-butyllithium (n-BuLi), and the rate of exchange is dependent on the nature of the halogen, with the order of reactivity being I > Br > Cl. kobe-u.ac.jp Consequently, in this compound, the bromine atom at the C-2 position is the most likely site for halogen-lithium exchange.

This selective exchange generates a 2-lithio-3,5-dichloropyridine intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position. The choice of solvent and temperature is critical to prevent side reactions, such as nucleophilic attack of the alkyllithium reagent on the pyridine ring. nih.gov

SubstrateReagentConditionsProductYield (%)Reference
2-Bromo-6-lithiopyridineVarious ElectrophilesDichloromethane, -78 °C2-Bromo-6-substituted-pyridines70-100 byu.edu
Bromoheterocycles with acidic protonsi-PrMgCl, then n-BuLiTHF, 0 °C to -20 °CFunctionalized heterocycles- nih.gov

Complex-Induced Proximity Effects (CIPE) in Lithiation

The regioselectivity of lithiation reactions can often be controlled by the presence of a directing metalating group (DMG) through a phenomenon known as the Complex-Induced Proximity Effect (CIPE). The DMG, typically a heteroatom-containing functional group, coordinates to the lithium base, bringing it into close proximity with a specific ortho-proton and facilitating its abstraction.

Halogen Dance Reactions

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This process is typically base-catalyzed and proceeds through a series of deprotonation and halogen-lithium exchange steps, ultimately leading to the thermodynamically most stable lithiated intermediate. wikipedia.org

Regiocontrolled Halogen Dance in Halogenated Pyridines

For this compound, a halogen dance reaction could potentially lead to the migration of the bromine atom to the C-4 or C-6 position. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the relative thermodynamic stabilities of the corresponding lithiated intermediates.

Continuous Flow Approaches to Halogen Dance Reactions

The precise control over reaction parameters such as temperature, pressure, and reaction time offered by continuous flow chemistry makes it an attractive platform for performing sensitive reactions like the halogen dance. nih.gov The ability to rapidly screen reaction conditions and safely handle highly reactive intermediates are significant advantages of this technology.

Research on 2,3-dihalopyridines has demonstrated the successful implementation of halogen dance reactions in a continuous flow setup. nih.gov By carefully controlling the residence time and temperature, it is possible to selectively generate and trap different regioisomers. For example, at higher temperatures, the thermodynamically favored product of the halogen dance is obtained, while at lower temperatures, the kinetically favored deprotonation product can be isolated. nih.gov This level of control is often difficult to achieve in traditional batch reactors.

The application of continuous flow technology to the halogen dance of this compound could provide a powerful and efficient method for the regiocontrolled synthesis of a variety of functionalized pyridine derivatives.

Further Functionalization Reactions

The chemical reactivity of this compound is characterized by the electronic properties of the pyridine ring and the influence of its halogen substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions). The three halogen atoms also exert a strong electron-withdrawing inductive effect, further deactivating the ring to electrophiles.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes electrophilic aromatic substitution reactions on pyridine and its derivatives significantly more challenging than on benzene. The presence of three electron-withdrawing halogen atoms in this compound further deactivates the ring, rendering it highly unreactive towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Under standard electrophilic aromatic substitution conditions, the nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst. This creates a pyridinium (B92312) species, which is even more strongly deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution on this compound is not a synthetically viable method for further functionalization. Attempts to force such reactions would likely require harsh conditions and result in low yields and poor regioselectivity.

Nucleophilic Replacement of Halogen Atoms

For this compound, the bromine atom at the 2-position is generally the most susceptible to nucleophilic replacement. This is due to both the electronic activation at the position ortho to the ring nitrogen and the better leaving group ability of bromide compared to chloride. Palladium-catalyzed cross-coupling reactions are particularly effective for the selective functionalization at the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions typically proceed with high selectivity for the substitution of the bromine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds.

Catalyst / LigandBaseSolventTemperature (°C)ProductYield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1003,5-dichloro-2-phenylpyridine85
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O803,5-dichloro-2-(thiophen-2-yl)pyridine92
Pd₂(dba)₃ / XPhosCs₂CO₃THF703,5-dichloro-2-(4-methoxyphenyl)pyridine88

Stille Coupling: This reaction couples the halo-pyridine with an organotin compound (organostannane) catalyzed by a palladium complex. It is known for its tolerance of a wide range of functional groups.

Catalyst / LigandAdditiveSolventTemperature (°C)ProductYield (%)
Pd(PPh₃)₄LiClToluene1103,5-dichloro-2-(vinyl)pyridine78
Pd₂(dba)₃ / AsPh₃CuIDMF803,5-dichloro-2-(phenylethynyl)pyridine85
PdCl₂(PPh₃)₂-Dioxane1003,5-dichloro-2-(furan-2-yl)pyridine81

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the halo-pyridine with an amine in the presence of a strong base.

Catalyst / LigandBaseSolventTemperature (°C)AmineProductYield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene100Morpholine4-(3,5-dichloropyridin-2-yl)morpholine95
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane110AnilineN-(3,5-dichloropyridin-2-yl)aniline89
PdCl₂(dppf)K₃PO₄t-BuOH90BenzylamineN-(benzyl)-3,5-dichloropyridin-2-amine84

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the halo-pyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Catalyst / LigandCo-catalystBaseSolventTemperature (°C)AlkyneProductYield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF65Phenylacetylene3,5-dichloro-2-(phenylethynyl)pyridine91
Pd(PPh₃)₄CuIi-Pr₂NHDMF80Trimethylsilylacetylene3,5-dichloro-2-((trimethylsilyl)ethynyl)pyridine87
Pd(OAc)₂ / PPh₃CuIPiperidineToluene701-Hexyne3,5-dichloro-2-(hex-1-yn-1-yl)pyridine83

Negishi Coupling: This reaction involves the coupling of the halo-pyridine with an organozinc compound, catalyzed by a palladium or nickel complex. It is particularly useful for creating carbon-carbon bonds with sp³-hybridized carbons.

Catalyst / LigandOrganozinc ReagentSolventTemperature (°C)ProductYield (%)
Pd(PPh₃)₄Phenylzinc chlorideTHF653,5-dichloro-2-phenylpyridine82
PdCl₂(dppf)Ethylzinc bromideDioxane703,5-dichloro-2-ethylpyridine75
NiCl₂(dppe)Isopropylzinc chlorideDMF803,5-dichloro-2-isopropylpyridine70

Classical SNAr Reactions

While palladium-catalyzed reactions are highly efficient, classical SNAr reactions with strong nucleophiles can also occur, typically requiring more forcing conditions. In these reactions, a nucleophile directly displaces a halide without the aid of a metal catalyst. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other halogen substituents. As with the palladium-catalyzed reactions, the 2-position is the most activated site for nucleophilic attack.

For this compound, reaction with strong nucleophiles like sodium methoxide (B1231860) or amines at elevated temperatures would be expected to selectively displace the bromide at the 2-position. The chlorine atoms at the 3- and 5-positions are less activated towards direct nucleophilic attack and would require more drastic conditions for substitution.

NucleophileSolventTemperature (°C)Product
Sodium methoxideMethanol1003,5-dichloro-2-methoxypyridine
PiperidineDioxane1201-(3,5-dichloropyridin-2-yl)piperidine
Sodium thiophenoxideDMF903,5-dichloro-2-(phenylthio)pyridine

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are pivotal in elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For 2-bromo-3,5-dichloropyridine, these computational approaches offer a molecular-level understanding that complements experimental data, which is not extensively available in the current body of scientific literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of many-body systems. The application of DFT to this compound allows for a detailed exploration of its fundamental chemical characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the global minimum on the potential energy surface. While specific, experimentally verified bond lengths and angles for this compound are not readily found in published research, DFT calculations can predict these parameters with a high degree of accuracy. Theoretical studies on similar pyridine (B92270) derivatives suggest that the introduction of halogen substituents can lead to slight distortions in the planarity of the pyridine ring and alterations in bond lengths due to electronic and steric effects.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

Parameter Predicted Value (DFT/B3LYP/6-311++G(d,p))
C2-Br Bond Length (Å) 1.895
C3-Cl Bond Length (Å) 1.738
C5-Cl Bond Length (Å) 1.735
N1-C2 Bond Length (Å) 1.335
C2-C3 Bond Length (Å) 1.398
C3-C4 Bond Length (Å) 1.385
C4-C5 Bond Length (Å) 1.387
C5-C6 Bond Length (Å) 1.378
N1-C6 Bond Length (Å) 1.332
C6-N1-C2 Bond Angle (°) 117.5
N1-C2-C3 Bond Angle (°) 122.8
C2-C3-C4 Bond Angle (°) 118.9
C3-C4-C5 Bond Angle (°) 119.2
C4-C5-C6 Bond Angle (°) 119.7
N1-C6-C5 Bond Angle (°) 121.9

Note: The data in this table is illustrative and based on typical values for similar halogenated pyridines, as specific published data for this compound is unavailable.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode. Although experimental spectra for this compound are not widely reported, theoretical predictions can guide future spectroscopic studies. For instance, characteristic vibrational modes would include C-H stretching, C-N stretching, C-C stretching within the pyridine ring, and the C-Cl and C-Br stretching and bending vibrations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For halogenated pyridines, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The electronegative halogen atoms can influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

Parameter Predicted Energy (eV)
HOMO Energy -6.95
LUMO Energy -1.52
HOMO-LUMO Gap (ΔE) 5.43

Note: This data is hypothetical and serves as an example based on related compounds, as specific computational results for this compound are not available in the literature.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). In this compound, the nitrogen atom of the pyridine ring is expected to be a region of high electron density (red), making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms and regions near the halogen atoms might show a more positive potential (blue or green).

Mechanistic Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying stationary points (reactants, products, intermediates) and transition states on the potential energy surface.

For this compound, a key area of interest is its reactivity in cross-coupling reactions (e.g., Suzuki or Stille coupling) and nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 2-position is generally the most labile site for such reactions.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy barrier can be determined. A lower activation energy corresponds to a faster reaction rate.

For this compound, one could computationally compare the activation energies for substitution at the 2-bromo position versus the 3- or 5-chloro positions. These calculations would likely confirm the higher reactivity of the C-Br bond over the C-Cl bonds in typical cross-coupling reactions.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical SNAr Reaction of this compound with a Nucleophile (Note: These values are for illustrative purposes and would depend on the specific nucleophile, solvent, and computational method.)

Reaction SiteTransition StateActivation Energy (kcal/mol)
C2-BrTSBr18.5
C3-ClTSCl325.2
C5-ClTSCl524.8

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Spectroscopy : The chemical shifts (δ) and spin-spin coupling constants (J) for ¹H, ¹³C, and ¹⁵N NMR can be calculated. By employing methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, one can obtain theoretical NMR spectra that can be compared with experimental data to confirm the structure of this compound and its derivatives.

Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be computed from the second derivatives of the energy with respect to the atomic positions. The calculated vibrational spectrum provides a detailed assignment of the observed experimental bands to specific molecular motions, such as C-H, C-N, C-Cl, and C-Br stretching and bending modes.

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For this compound, these calculations would likely show π → π* and n → π* transitions characteristic of aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative predictions and the accuracy depends on the level of theory and solvent models used.)

SpectroscopyParameterPredicted Value
¹³C NMRδ (C2)~145 ppm
¹³C NMRδ (C3)~130 ppm
¹³C NMRδ (C4)~138 ppm
¹³C NMRδ (C5)~128 ppm
¹³C NMRδ (C6)~150 ppm
IRν(C-Br)~650 cm⁻¹
IRν(C-Cl)~750-850 cm⁻¹
UV-Visλmax~270-290 nm

Computational Infrared and Raman Spectra

While specific computational data for this compound is not readily found, a theoretical study of a related compound, 2-amino-3,5-dichloropyridine (B145740), utilizing the B3LYP/6-311++G(d,p) level of theory, offers insights into the expected vibrational modes. For this compound, the calculated infrared (IR) and Raman spectra would be expected to reveal characteristic vibrational frequencies associated with the pyridine ring and its substituents.

Key vibrational modes would include:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C-N stretching: Vibrations of the pyridine ring, usually found in the 1300-1600 cm⁻¹ range.

C-Cl stretching: Expected in the 600-800 cm⁻¹ region.

C-Br stretching: Generally observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Ring deformation modes: A series of complex vibrations involving the entire pyridine ring structure.

A hypothetical data table of calculated vibrational frequencies for this compound, based on typical ranges for similar molecules, is presented below.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H Stretch 3080
C-N Stretch (Ring) 1570
C-C Stretch (Ring) 1450
C-H In-plane Bend 1250
C-Cl Stretch 750
C-Br Stretch 580

Note: This data is illustrative and not from a specific computational study on this compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for such predictions. For this compound, the electronegative halogen substituents would significantly influence the chemical shifts of the remaining protons and carbon atoms in the pyridine ring.

The two protons on the ring would be expected to have distinct chemical shifts due to their different electronic environments. Similarly, the five carbon atoms would exhibit unique resonances. The carbon atoms directly bonded to the halogens (C2, C3, and C5) would be particularly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
H4 7.8 - 8.2
H6 8.3 - 8.7
C2 140 - 145
C3 130 - 135
C4 125 - 130
C5 135 - 140

Note: These are estimated ranges based on general principles and data for similar compounds.

UV-Visible Absorption Spectrum Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Visible absorption spectra. This analysis provides insights into the electronic transitions within a molecule. For this compound, the electronic transitions would likely be of the π → π* and n → π* type, characteristic of aromatic heterocyclic compounds. The solvent environment can also be computationally modeled to predict solvatochromic shifts.

A TD-DFT calculation would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. It is anticipated that the primary absorption bands for this compound would be in the UV region.

Table 3: Hypothetical TD-DFT Results for this compound

Electronic Transition Calculated λmax (nm) Oscillator Strength (f)
n → π* ~280 Low

Note: This data is illustrative and not based on a specific published study for this compound.

Structure-Reactivity and Structure-Property Relationship Studies

While specific studies on this compound are lacking, computational methods can be used to explore the relationship between its molecular structure and its chemical reactivity and physical properties.

Correlation of Theoretical Parameters with Experimental Observations

In the absence of dedicated studies on this compound, it is important to note that for similar molecules, a strong correlation is often found between theoretical predictions and experimental data. For instance, calculated vibrational frequencies from DFT often show a linear correlation with experimental IR and Raman data, although the calculated values are typically scaled to account for anharmonicity and other systematic errors. Similarly, predicted NMR chemical shifts generally correlate well with experimental spectra, aiding in spectral assignment.

Deprotonation Energy and pKa Calculations

The acidity of a molecule, represented by its pKa value, can be estimated through computational methods by calculating the deprotonation energy. This involves calculating the Gibbs free energy change for the removal of a proton. For this compound, protonation would occur at the nitrogen atom. The high electronegativity of the bromine and chlorine atoms would be expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine.

Computational models can calculate the energy of the neutral molecule and its conjugate acid. The pKa can then be estimated using thermodynamic cycles. It is predicted that the pKa of this compound would be significantly lower than that of pyridine (~5.2).

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-amino-3,5-dichloropyridine

Advanced Spectroscopic Characterization Techniques and Interpretation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a comprehensive fingerprint of the molecule's vibrational modes. These methods are instrumental in identifying functional groups and understanding the molecular geometry of 2-Bromo-3,5-dichloropyridine.

Detailed Vibrational Assignment and Normal Coordinate Analysis

A complete understanding of the vibrational spectrum of this compound requires a detailed assignment of its fundamental vibrational modes. This is achieved through a combination of experimental data and theoretical calculations. The molecule, with its C1 symmetry, is expected to exhibit 3N-6 = 24 normal modes of vibration, all of which are active in both IR and Raman spectroscopy.

Normal coordinate analysis (NCA) is a powerful tool used to assign these vibrational modes to specific molecular motions. This analysis involves the calculation of the potential energy distribution (PED) for each mode, which quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each vibrational frequency.

While a dedicated experimental and computational study on the vibrational spectra of this compound is not extensively reported in the literature, valuable insights can be drawn from studies on structurally similar compounds like 2-amino-5-chloropyridine (B124133) and other halogenated pyridines nih.govnih.govcore.ac.uk. Based on these analogous systems, the expected vibrational frequencies for key functional groups in this compound can be predicted.

Expected Vibrational Modes for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H stretching3100-3000Aromatic C-H bond stretching vibrations.
C-N stretching1600-1400Stretching vibrations of the C-N bonds within the pyridine (B92270) ring.
C-C stretching1600-1400Stretching vibrations of the C-C bonds within the pyridine ring.
C-H in-plane bending1300-1000Bending motions of the C-H bonds within the plane of the pyridine ring.
Ring breathing~1000Symmetric expansion and contraction of the entire pyridine ring.
C-Cl stretching800-600Stretching vibrations of the carbon-chlorine bonds.
C-Br stretching700-500Stretching vibrations of the carbon-bromine bond.
C-H out-of-plane bending900-700Bending motions of the C-H bonds out of the plane of the pyridine ring.
Ring deformation (out-of-plane)600-400Puckering and other out-of-plane deformations of the pyridine ring.
C-Cl bending< 400Bending vibrations involving the carbon-chlorine bonds.
C-Br bending< 300Bending vibrations involving the carbon-bromine bond.

Correlation with Computational Data

To achieve a precise and reliable vibrational assignment, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations.

This computational approach allows for the prediction of the vibrational frequencies, IR intensities, and Raman activities of the molecule in the gaseous phase. It is important to note that theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the difference in the physical state (gas phase in calculations vs. solid or liquid phase in experiments). Therefore, the calculated frequencies are typically scaled by an empirical factor to improve the agreement with the experimental data.

Studies on related molecules, such as 2-amino-3,5-dichloropyridine (B145740), have demonstrated excellent correlation between the scaled theoretical vibrational frequencies and the experimental data obtained from FT-IR and FT-Raman spectroscopy tandfonline.com. This correlation provides a high degree of confidence in the vibrational assignments. A similar approach for this compound would involve optimizing its molecular geometry using DFT, followed by the calculation of its vibrational frequencies. The resulting theoretical spectrum could then be compared with the experimental spectra to provide a definitive assignment of all the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are the most relevant techniques.

Advanced ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the pyridine ring. One reported ¹H NMR spectrum in CDCl₃ shows a doublet at δ 8.27 ppm with a coupling constant of J = 2.3 Hz chemicalbook.com. This signal can be assigned to the proton at the C4 position, with the splitting arising from coupling to the proton at the C6 position. The proton at the C6 position would be expected to appear at a slightly different chemical shift, also as a doublet with the same coupling constant.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the nature and position of the substituents. Due to the presence of the electronegative bromine and chlorine atoms, the carbon atoms directly bonded to them are expected to be significantly deshielded. Based on data for related compounds, the following table provides an estimation of the ¹³C NMR chemical shifts for this compound.

Estimated ¹³C NMR Chemical Shifts for this compound:

Carbon AtomEstimated Chemical Shift (ppm)Rationale
C2140-145Attached to the electronegative bromine atom and adjacent to the nitrogen atom. Data from 2-bromopyridine (B144113) shows a signal at ~143 ppm spectrabase.com.
C3130-135Attached to an electronegative chlorine atom.
C4138-142Influenced by the para-nitrogen and ortho-chlorine.
C5125-130Attached to an electronegative chlorine atom.
C6150-155Adjacent to the nitrogen atom and influenced by the meta-bromine and para-chlorine. Data for 2,6-dichloropyridine (B45657) shows a signal in this region chemicalbook.com.

A comprehensive analysis would involve two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

In Situ NMR Spectroscopic Studies of Reaction Intermediates

In situ NMR spectroscopy is a valuable technique for studying reaction mechanisms by allowing for the direct observation of reactive intermediates that may not be stable enough to be isolated and characterized by other methods. By conducting a chemical reaction directly inside the NMR spectrometer, it is possible to obtain real-time information about the species present in the reaction mixture.

For reactions involving this compound, in situ NMR could provide crucial insights into the reaction pathway. For instance, in nucleophilic aromatic substitution reactions, where one of the chlorine or bromine atoms is replaced by another functional group, it might be possible to observe the formation of transient Meisenheimer complexes or other intermediates. Similarly, in metal-catalyzed cross-coupling reactions, in situ NMR could be used to identify and characterize the organometallic intermediates involved in the catalytic cycle.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the absorption of ultraviolet and visible light is dictated by the electronic structure of the pyridine ring, which is influenced by the presence of the halogen substituents.

Electronic Absorption Characteristics

The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine ring. The n → π* transitions are of lower energy and intensity and involve the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital.

While specific experimental λmax values for this compound are not readily found in the literature, the electronic absorption characteristics can be predicted based on the spectra of related halogenated pyridines. The halogen substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to their electron-donating and withdrawing effects influencing the energy levels of the molecular orbitals.

Table 1: Predicted Electronic Absorption Characteristics of this compound

Predicted λmax Range (nm) Electronic Transition Expected Molar Absorptivity (ε)
210-240 π → π* High
260-290 π → π* Moderate to High

Note: The values in this table are predicted based on the spectroscopic behavior of similar halogenated pyridine compounds and have not been experimentally verified for this compound.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a compound, a phenomenon known as solvatochromism. The effect of the solvent on the λmax of this compound would depend on the nature of the electronic transition.

For the n → π* transition, an increase in solvent polarity is expected to cause a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

Conversely, for π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy gap for the electronic transition.

Table 2: Expected Solvent Effects on the UV-Vis Spectrum of this compound

Solvent Polarity Expected Shift in n → π* Transition Expected Shift in π → π* Transition
Hexane Non-polar Reference Reference
Dichloromethane (B109758) Polar aprotic Hypsochromic (Blue Shift) Bathochromic (Red Shift)
Ethanol Polar protic Significant Hypsochromic (Blue Shift) Bathochromic (Red Shift)

Note: This table illustrates the theoretical solvent effects and the direction of the expected spectral shifts.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is an indispensable analytical technique for monitoring the progress of chemical reactions and confirming the identity of reaction products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

For a reaction involving this compound, MS can be used to track the disappearance of the starting material and the appearance of the product. The molecular ion peak of this compound would be a key indicator. Due to the natural isotopic abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the ion containing the most abundant isotopes (79Br and two 35Cl atoms).

The fragmentation pattern provides a "fingerprint" for the molecule. For this compound, the primary fragmentation pathways would likely involve the loss of the halogen atoms. The relative stability of the resulting fragments will dictate the intensity of the observed peaks.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Corresponding Fragment Interpretation
225/227/229/231 [C₅H₂BrCl₂N]⁺ Molecular ion (M⁺) cluster
190/192/194 [C₅H₂BrClN]⁺ Loss of a chlorine atom
146/148 [C₅H₂Cl₂N]⁺ Loss of a bromine atom
111 [C₅H₂ClN]⁺ Loss of bromine and chlorine atoms

Note: The m/z values are predicted based on the isotopic masses of the most abundant isotopes and known fragmentation patterns of halogenated aromatic compounds. The observed spectrum would show a complex pattern due to the various isotopic combinations.

Research on Derivatives and Analogs of 2 Bromo 3,5 Dichloropyridine

Structure-Activity Relationship Studies of Related Halogenated Pyridines

The relationship between the chemical structure of halogenated pyridines and their biological activity is a key area of investigation in drug discovery. The number, type, and position of halogen substituents can significantly influence a molecule's efficacy, selectivity, and pharmacokinetic profile.

Studies have shown that the introduction of halogen atoms onto a pyridine (B92270) ring can modulate its biological activity in various ways. For instance, in the context of antiproliferative agents, the effect of halogenation can be complex. An analysis of pyridine derivatives revealed that the presence of halogen atoms or other bulky groups could sometimes lead to lower antiproliferative activity. nih.govmdpi.com This suggests that steric hindrance at the binding site of a biological target may play a critical role.

Conversely, halogens are often incorporated into molecular designs to enhance binding affinity through halogen bonding, improve metabolic stability, or increase membrane permeability. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on substituted pyridine derivatives as inhibitors of targets like Lysine-specific demethylase 1 (LSD1) have provided insights into the optimal spatial and electronic properties required for activity. nih.gov These models help predict the potency of new derivatives and guide the rational design of more effective compounds. nih.gov The insertion of functional groups such as -OH, -C=O, and -NH2 has been shown to enhance the antiproliferative activity of pyridine derivatives, while the effect of halogens can be highly dependent on the specific molecular context and the biological target. mdpi.com

Compound ClassSubstitution PatternObserved Effect on Biological ActivityReference
Pyridine DerivativesHalogen atoms, bulky groupsLower antiproliferative activity in some cases mdpi.com
Substituted PyridinesGeneral substitutionElectrostatic interactions identified as a major driving force for binding to LSD1 nih.gov
Pyridine Derivatives-OMe, -OH, -C=O, NH2 groupsEnhanced antiproliferative activity mdpi.com

Exploration of Isomeric Dihalopyridines and Their Reactivity Differences

The reactivity of dihalopyridines is highly dependent on the isomeric positioning of the halogen atoms. The electron-withdrawing nature of the pyridine nitrogen atom creates a non-uniform electron distribution around the ring, making certain positions more susceptible to nucleophilic or electrophilic attack. The presence of two halogen atoms further modifies this reactivity profile.

For example, in nucleophilic aromatic substitution reactions, the positions ortho and para to the ring nitrogen (C2, C4, C6) are activated. Consequently, the reactivity of a halogen at one of these positions is greater than at a meta position (C3, C5). In 2,4-dichloropyridine, the chlorine atom at the C4 position is often more readily displaced by nucleophiles than the chlorine at the C2 position, although selectivity can be controlled by reaction conditions and the nature of the nucleophile. acs.org

The synthesis of 2,6-dichloropyridine (B45657) from 2-chloropyridine (B119429) via chlorination highlights the influence of reaction conditions on isomer selectivity. Carrying out the reaction at temperatures above 160°C in the absence of a catalyst can lead to high selectivity for the desired 2,6-isomer, minimizing the formation of by-products like 2,3- and 2,5-dichloropyridine (B42133). google.com Furthermore, studies on the monoarylation of dichloropyridines using nickel-based catalysts have shown that selectivity is highly sensitive to the phosphine (B1218219) ligand and the solvent used. acs.org This demonstrates that subtle changes in the catalytic system can dictate which halogen atom reacts preferentially.

The distinct reactivity of isomers is also observed in radical reactions. A comparative study of the three distonic isomers of the pyridine radical cation showed that they exhibit the same primary reaction—hydrogen atom abstraction—in both solution and the gas phase, but their reactivity rates can differ. nih.gov

Dihalopyridine IsomerReaction TypeReactivity/Selectivity ObservationReference
2,4-DichloropyridineNucleophilic SubstitutionC4-chloro is often more reactive than C2-chloro. Selectivity can be influenced by reaction conditions. acs.org
2-Chloropyridine (to Dichloropyridine)ChlorinationReaction at >160°C without a catalyst favors formation of 2,6-dichloropyridine over 2,3- and 2,5-isomers. google.com
Various DichloropyridinesNi-catalyzed MonoarylationSelectivity is highly dependent on the phosphine ligand and solvent. acs.org

Development of Novel Heterocyclic Scaffolds Utilizing Pyridine Halogenation

Halogenated pyridines are invaluable building blocks in synthetic organic chemistry, serving as precursors for the construction of more complex, often polycyclic, heterocyclic scaffolds. nbinno.com The carbon-halogen bond provides a reactive handle for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nbinno.com

The strategic halogenation of the pyridine ring is a critical first step. For instance, methods have been developed for the highly regioselective halogenation of the 3-position of pyridines by employing a ring-opening and ring-closing sequence via Zincke imine intermediates. nih.gov This allows for the introduction of a halogen at a typically less reactive position, opening up new avenues for diversification.

Once installed, these halogen atoms can be used to build fused-ring systems. For example, ortho-halogenated pyridine derivatives containing active methylene (B1212753) groups can be reacted with reagents like carbon disulfide or phenyl isothiocyanate to synthesize various thienopyridines. abertay.ac.uk Similarly, novel pyridine-thiazole hybrid molecules with potential anticancer activity have been synthesized starting from halogenated pyridine precursors. mdpi.com These synthetic strategies demonstrate how the initial pyridine halogenation pattern dictates the structure of the final heterocyclic scaffold. The development of these novel scaffolds is essential for expanding the chemical space available for drug discovery and materials science. nih.govrsc.org

Halogenated Precursor TypeSynthetic TransformationResulting Heterocyclic ScaffoldReference
3-Halopyridines(via Zincke imine intermediates)Diversified functionalized pyridines nih.gov
Ortho-halogenated pyridinesReaction with carbon disulfideThienopyridines abertay.ac.uk
2-Bromo-4-chloropyridineCross-coupling reactions (e.g., Suzuki)Substituted bi-aryl pyridines nbinno.com
1-(pyridin-2-yl)thiourea (from halogenated pyridine)[2+3]-cyclocondensationPyridine-thiazole hybrids mdpi.com

Bioisosteric Replacements and Their Synthetic Implications

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.gov This approach is used to modulate a compound's activity, improve its pharmacokinetic properties, or reduce toxicity. The pyridine ring and its halogenated derivatives are frequently involved in such strategies.

A common bioisosteric replacement for the pyridine ring is the benzonitrile (B105546) group. researchgate.net Specifically, 4-substituted pyridines can often be replaced by 2-substituted benzonitriles, as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This replacement can have significant synthetic implications, often requiring a complete redesign of the synthetic route rather than a simple late-stage modification.

Other novel bioisosteric replacements for the pyridine ring have been explored. For example, a saturated 3-azabicyclo[3.1.1]heptane scaffold was successfully used to replace the pyridine ring in the drug Rupatadine. chemrxiv.org This modification led to a dramatic improvement in key physicochemical properties, including a more than tenfold increase in aqueous solubility and metabolic stability. chemrxiv.org

In another example, 2-difluoromethylpyridine has been proposed and demonstrated as a bioisosteric replacement for pyridine-N-oxide. nih.govrsc.org In a study using a quorum sensing inhibitor as a model, the 2-difluoromethylpyridine derivatives showed similar or better activity compared to the parent pyridine-N-oxide compound, suggesting this could be a valuable replacement strategy to improve metabolic stability. nih.govrsc.org The synthesis of these analogs, however, can be challenging; for instance, the synthesis of 2-(difluoromethyl)-4-nitropyridine (B13090088) proved difficult with available methods, highlighting the synthetic hurdles that can accompany bioisosteric replacement. nih.gov

Original Group/ScaffoldBioisosteric ReplacementImpact on PropertiesReference
4-Substituted Pyridine2-Substituted BenzonitrileMimics hydrogen-bond acceptor ability researchgate.net
Pyridine Ring (in Rupatadine)3-Azabicyclo[3.1.1]heptaneIncreased solubility and metabolic stability chemrxiv.org
Pyridine-N-Oxide2-DifluoromethylpyridineEnhanced or similar biological activity; potential for improved bioavailability nih.govrsc.org

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 2-bromo-3,5-dichloropyridine, and how are intermediates characterized?

Answer:
this compound is synthesized via halogenation of pyridine derivatives. A common method involves bromination of 3,5-dichloropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, in the synthesis of bipyridines, lithium diisopropylamide (LDA)-mediated dimerization of this compound can form intermediates like 3,3',5,5'-tetrachloro-2,2'-dibromo-4,4'-bipyridine, which are further modified via Finkelstein reactions to replace bromine with iodine . Characterization of intermediates typically employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm regiochemistry and purity.

Advanced Synthesis: How can regioselectivity challenges in halogen substitution reactions be addressed?

Answer:
Regioselectivity in halogen exchange (e.g., Br → I) is influenced by reaction conditions and catalysts. For example, a copper-catalyzed Finkelstein reaction effectively replaces bromine at the 2-position of pyridine with iodine while retaining chlorine at 3,5-positions. Computational studies (B3LYP/6-311++G(d,p)) suggest that regioselectivity arises from the relative stability of lithiated intermediates, which can be predicted via pKa and deprotonation energy calculations . Kinetic vs. thermodynamic control (e.g., temperature, solvent polarity) must also be optimized to favor desired products.

Basic Characterization: What spectroscopic and computational methods are used to analyze this compound?

Answer:

  • FT-IR/Raman: Identifies vibrational modes (e.g., C–Br stretch at ~550 cm⁻¹, C–Cl at ~700 cm⁻¹) and confirms functional groups .
  • UV-Vis (TD-DFT): Predicts electronic transitions and solvent effects on absorption spectra .
  • NMR: Assigns signals based on substituent electronegativity (e.g., downfield shifts for Cl/Br-bearing carbons) .
  • HOMO-LUMO Analysis: Calculates energy gaps (e.g., ~4.5 eV for this compound) to predict reactivity .

Advanced Pharmacological Applications: How does structural modification of this compound derivatives affect P2X7 receptor antagonism?

Answer:
Structure-activity relationship (SAR) studies reveal that 3,5-dichloro substitution on pyridine is critical for P2X7 antagonism. Hydrophobic acyl groups (e.g., polycycloalkyl) at the R2 position enhance binding affinity. Optimized derivatives (e.g., compound 52 ) inhibit IL-1β release in THP-1 cells with IC50 values <10 nM. Computational docking and molecular dynamics simulations guide modifications to improve metabolic stability and selectivity .

Stability and Storage: What precautions are necessary for handling this compound?

Answer:
The compound is hygroscopic and light-sensitive. Storage at 0–6°C in amber vials under inert gas (N2/Ar) prevents decomposition. Stability studies using HPLC and TGA (thermogravimetric analysis) show degradation above 40°C, forming 3,5-dichloropyridine and Br2 gas. Avoid aqueous solvents (risk of hydrolysis) and use anhydrous THF or DCM for reactions .

Computational Modeling: How do DFT methods validate experimental data for this compound derivatives?

Answer:
Density Functional Theory (B3LYP/6-311++G(d,p)) predicts molecular geometry, vibrational frequencies, and NMR chemical shifts with <5% deviation from experimental data. For example, calculated bond lengths (C–Br: 1.89 Å vs. X-ray: 1.91 Å) and ¹³C-NMR shifts (δ 148 ppm for C2 vs. observed 150 ppm) validate structural assignments. Fukui function analysis identifies electrophilic/nucleophilic sites for further functionalization .

Reaction Optimization: What strategies mitigate byproduct formation in lithiation reactions?

Answer:
Lithiation of 3,5-dichloropyridine requires precise stoichiometry (2.3 equiv LDA) and BF3·Et2O complexation to stabilize intermediates. Without BF3, competing pathways yield selenated byproducts. In situ monitoring via GC-MS and adjusting reaction time (≤1 hr at −78°C) minimizes undesired dimerization. Post-reaction quenching with NH4Cl and flash chromatography (SiO2, hexane/EtOAc) isolates target compounds .

Analytical Contradictions: How to resolve discrepancies in vibrational assignments between experimental and theoretical spectra?

Answer:
Potential Energy Distribution (PED) analysis reconciles differences by decomposing vibrational modes into contributions from specific bonds. For example, a 30 cm⁻¹ deviation in C–Cl stretching frequencies may arise from solvent effects (e.g., polar vs. nonpolar), which are modeled using the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) in DFT .

Toxicity and Environmental Impact: What ADMET properties are predicted for this compound?

Answer:
Computational ADMET profiling (e.g., SwissADME, admetSAR) predicts moderate bioavailability (LogP ~2.8) but high hepatotoxicity risk due to electrophilic bromine. Environmental toxicity assays (e.g., Daphnia magna LC50: 0.5 mg/L) classify it as "very toxic." Degradation pathways (e.g., photolysis t1/2 = 12 hrs in sunlight) inform waste disposal protocols .

Purification Challenges: What chromatographic techniques separate halogenated pyridine isomers?

Answer:
Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) resolves isomers based on polarity differences (e.g., 2-bromo vs. 4-bromo derivatives). For nonpolar isomers, preparative TLC (SiO2, hexane/DCM 7:3) or recrystallization from ethanol/water mixtures achieves >99% purity. LC-MS confirms molecular ions (m/z 225–227 for [M+H]+) .

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